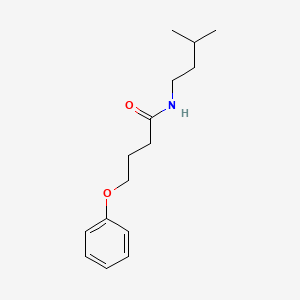
N-(3-methylbutyl)-4-phenoxybutanamide
Descripción general
Descripción
N-(3-methylbutyl)-4-phenoxybutanamide, also known as Flumazenil, is a selective antagonist of benzodiazepine receptors. It is used as a research tool in the study of the physiological and biochemical effects of benzodiazepines.
Mecanismo De Acción
N-(3-methylbutyl)-4-phenoxybutanamide acts as a competitive antagonist at benzodiazepine receptors. It binds to the same site on the receptor as benzodiazepines and prevents their binding. This results in a decrease in the activity of GABA-A receptors. This compound has a high affinity for benzodiazepine receptors and a short half-life, which makes it an ideal research tool.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of GABA-A receptors, which can lead to an increase in anxiety and seizures. It has also been shown to increase the activity of the noradrenergic system, which can lead to an increase in blood pressure and heart rate. This compound has also been shown to have anxiogenic effects, which can lead to an increase in anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methylbutyl)-4-phenoxybutanamide in lab experiments is that it is a selective antagonist of benzodiazepine receptors. This means that it can be used to study the effects of benzodiazepines on GABA-A receptors without interfering with other neurotransmitter systems. Another advantage is that it has a short half-life, which allows for rapid onset and offset of its effects. However, a limitation of using this compound is that it can be difficult to obtain in large quantities and can be expensive.
Direcciones Futuras
There are several future directions for the study of N-(3-methylbutyl)-4-phenoxybutanamide. One area of research is the development of new benzodiazepine receptor antagonists that have improved selectivity and efficacy. Another area of research is the study of the effects of this compound on different subtypes of GABA-A receptors. Additionally, the use of this compound in the treatment of benzodiazepine dependence and withdrawal is an area of active research.
Aplicaciones Científicas De Investigación
N-(3-methylbutyl)-4-phenoxybutanamide is used as a research tool in the study of the physiological and biochemical effects of benzodiazepines. Benzodiazepines are a class of drugs that are commonly used as anxiolytics, hypnotics, and anticonvulsants. They act by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. This compound is a selective antagonist of benzodiazepine receptors and can be used to study the effects of benzodiazepines on GABA-A receptors.
Propiedades
IUPAC Name |
N-(3-methylbutyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-13(2)10-11-16-15(17)9-6-12-18-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQCAZREGQKQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-bromophenyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3,5,5-trimethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3974877.png)

![N-[3-(dipropylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3974890.png)
![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3974895.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-methoxybenzoate](/img/structure/B3974926.png)
![4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974929.png)

![methyl 3-{[2-(benzylthio)propanoyl]amino}-4-methylbenzoate](/img/structure/B3974941.png)
![N-benzyl-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3974953.png)
![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B3974955.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]propanamide](/img/structure/B3974965.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3974978.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3974986.png)